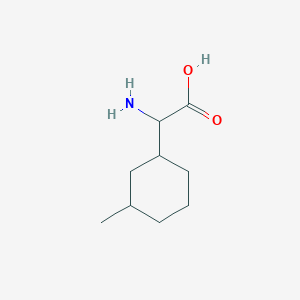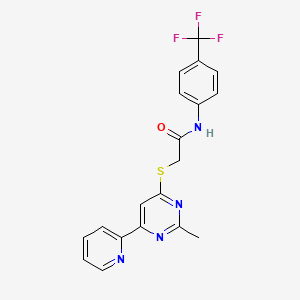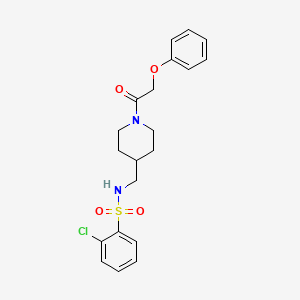![molecular formula C15H18N2OS B2645847 [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone CAS No. 1424540-04-4](/img/structure/B2645847.png)
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a prop-2-ynylamino group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor to form the thiomorpholine ring.
Introduction of the Prop-2-ynylamino Group: This step involves the reaction of the intermediate with propargylamine under specific conditions to introduce the prop-2-ynylamino group.
Attachment of the Phenyl Ring: The final step involves the coupling of the intermediate with a phenyl derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Methyl-4-(prop-2-ynylamino)phenyl]-morpholin-4-ylmethanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
[3-Methyl-4-(prop-2-ynylamino)phenyl]-piperidin-4-ylmethanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The uniqueness of [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone lies in its specific functional groups and ring structure, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
[3-methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-16-14-5-4-13(11-12(14)2)15(18)17-7-9-19-10-8-17/h1,4-5,11,16H,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFTSHMPYDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)

![5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2645768.png)


![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2645778.png)



![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
